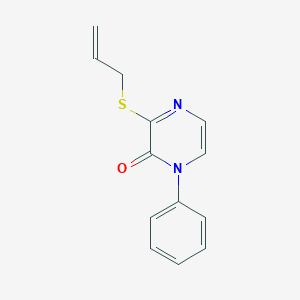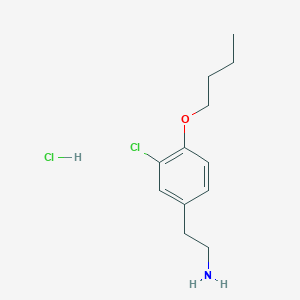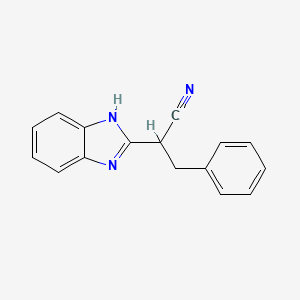![molecular formula C21H22FN3S B2600477 N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-14-8](/img/structure/B2600477.png)
N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.
Introduction of the sulfanyl group: The 2-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction.
Cyclohexylamine addition: The final step involves the addition of cyclohexylamine to the quinazoline core, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazoline core.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell division and its potential as a PLK1 inhibitor.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent, particularly in targeting PLK1-dependent tumors.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery.
Wirkmechanismus
The primary mechanism of action of N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves the inhibition of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine-protein kinase that plays a critical role in cell division by regulating various stages of mitosis. By inhibiting PLK1, the compound disrupts the cell cycle, leading to cell death in rapidly dividing tumor cells. This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound also targets PLK1 and has shown potential as an anticancer agent.
N-cyclohexyl-2-(2-fluorophenyl)-4-quinazolinamine: Another similar compound with a quinazoline core, used in various research applications.
Uniqueness
N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to its specific structure, which allows for potent inhibition of PLK1. Its cyclohexyl group and sulfanyl linkage provide distinct advantages in terms of binding affinity and selectivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c22-18-12-6-4-8-15(18)14-26-21-24-19-13-7-5-11-17(19)20(25-21)23-16-9-2-1-3-10-16/h4-8,11-13,16H,1-3,9-10,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDNAQADKERDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2600394.png)

![methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B2600400.png)
![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)






![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

